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Compound of Interest

Compound Name:
(tert-Butoxycarbonyl)-L-

valylglycine

Cat. No.: B558036 Get Quote

Technical Guide: (tert-Butoxycarbonyl)-L-
valylglycine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (tert-Butoxycarbonyl)-L-
valylglycine (Boc-Val-Gly-OH), a key building block in peptide synthesis and a compound of

interest in biochemical research. This document outlines its chemical properties, a detailed

synthesis protocol, and its role in the broader context of solid-phase peptide synthesis (SPPS).

Core Compound Data
(tert-Butoxycarbonyl)-L-valylglycine is a dipeptide derivative where the N-terminus of L-

valine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is

fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids

to a growing peptide chain.
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Property Value

CAS Number 45233-75-8

Molecular Formula C₁₂H₂₂N₂O₅

Molecular Weight 274.31 g/mol

Appearance White to off-white solid

Synthesis of (tert-Butoxycarbonyl)-L-valylglycine
The synthesis of Boc-L-valylglycine is typically achieved through the coupling of N-Boc-

protected L-valine with a glycine derivative, often a glycine ester, followed by saponification.

The following protocol is a representative method for its synthesis in a laboratory setting.

Experimental Protocol: Synthesis of Boc-L-valylglycine
Materials:

Boc-L-valine (Boc-Val-OH)

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

N-Hydroxysuccinimide (NHS) or HOBt

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methanol (MeOH)

1 M Sodium hydroxide (NaOH)

Procedure:

Activation of Boc-L-valine:

Dissolve Boc-L-valine (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in

anhydrous Dichloromethane (DCM).

Cool the solution to 0°C in an ice bath.

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

Coupling Reaction:

In a separate flask, suspend Glycine methyl ester hydrochloride (1 equivalent) in DCM.

Add Triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride and stir for 15-

20 minutes at room temperature.

Filter the DCU precipitate from the activated ester solution.

Add the filtrate containing the activated Boc-L-valine-NHS ester to the neutralized glycine

methyl ester solution.

Allow the reaction to stir overnight at room temperature.

Work-up and Purification of Boc-L-valylglycine methyl ester:

Filter the reaction mixture to remove any further DCU precipitate.
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Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to obtain the crude Boc-L-valylglycine methyl ester.

Saponification to Boc-L-valylglycine:

Dissolve the crude ester in methanol.

Add 1 M NaOH (1.5 equivalents) dropwise while stirring.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Concentrate the mixture under reduced pressure to remove methanol.

Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

Extract the product with ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and

evaporate the solvent to yield (tert-Butoxycarbonyl)-L-valylglycine.

Role in Peptide Synthesis
Boc-protected amino acids are foundational to solid-phase peptide synthesis (SPPS), a

technique that revolutionized the creation of custom peptides. The Boc group's stability in basic

and nucleophilic conditions, coupled with its easy removal under acidic conditions (typically

with trifluoroacetic acid, TFA), makes it an excellent protecting group.

Logical Workflow of Boc Solid-Phase Peptide Synthesis
(SPPS)
The following diagram illustrates the general workflow of incorporating a Boc-protected amino

acid, such as Boc-Val-Gly-OH (as part of a growing peptide chain), in an SPPS cycle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b558036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Resin with Free Amino Group

Coupling:
Add activated Boc-Amino Acid

(e.g., Boc-Val-OH)

Step 1

Wash Step

Step 2

Deprotection:
Treat with Trifluoroacetic Acid (TFA)

to remove Boc group

Step 3

Wash Step

Step 4

Neutralization:
Treat with a base (e.g., DIPEA)

to get free amino group

Step 5

Peptide Elongated by One Residue

Ready for next cycle

Repeat for next
Boc-Amino Acid

Final Cleavage from Resin
& Side-Chain Deprotection

After final cycle

Click to download full resolution via product page

Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.
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Biological Context
While (tert-Butoxycarbonyl)-L-valylglycine is primarily a synthetic intermediate, the

unprotected dipeptide L-valylglycine can be investigated for its biological activities. Dipeptides

are known to have roles in various physiological processes. For instance, glycine-containing

dipeptides have been studied for their potential to modulate neurotransmitter levels, such as

dopamine in the nucleus accumbens. Furthermore, specific dipeptides have been explored for

their protective effects on organs like the liver in metabolic disorders. The biological

significance of L-valylglycine would require specific in-vitro and in-vivo studies to elucidate its

signaling pathways and therapeutic potential.

To cite this document: BenchChem. [(tert-Butoxycarbonyl)-L-valylglycine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558036#tert-butoxycarbonyl-l-valylglycine-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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